molecular formula C11H13ClN2O B8360448 3-(2-Chloropyrid-5-yl-methyl)-1-methyl-pyrrolid-2-one

3-(2-Chloropyrid-5-yl-methyl)-1-methyl-pyrrolid-2-one

Cat. No. B8360448
M. Wt: 224.68 g/mol
InChI Key: JXAYQCBJTUCYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloropyrid-5-yl-methyl)-1-methyl-pyrrolid-2-one is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H13ClN2O/c1-14-5-4-9(11(14)15)6-8-2-3-10(12)13-7-8/h2-3,7,9H,4-6H2,1H3

InChI Key

JXAYQCBJTUCYKI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)CC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere at a temperature of from −78° C. to −60° C., 150 ml of a 1.5 molar solution of lithium diisopropylamide (LDA) in cyclohexane are added dropwise in the course of one hour to 20 g of N-methylpyrrolid-2-one in 50 ml of tetrahydrofuran (THF) and the reaction mixture is stirred at the same temperature for a further one hour. Then, at from −78° C. to −60° C., 25.0 g of 2-chloro-5-(chloromethyl)-pyridine in 40 ml of THF are added, and the mixture is stirred for a further 6 hours at that temperature and then for a further 6 hours at 0° C. 15 ml of methanol are added and the reaction mixture is then poured onto a mixture of ice/water and extracted with ethyl acetate, and the organic phase is separated off. The ethyl acetate phase is dried over magnesium sulfate and concentrated to dryness by evaporation in vacuo. The residue is purified on silica gel using ethyl acetate/hexane (7:1) as eluant The title compound (compound 1.4) is obtained in the form of a colourless oil.
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Synthesis routes and methods II

Procedure details

Under an argon atmosphere at a temperature of from -78° C. to -60° C., 150 ml of a 1.5 molar solution of lithium diisopropylamide (LDA) in cyclohexane are added dropwise in the course of one hour to 20 g of N-methylpyrrolid-2-one in 50 ml of tetrahydrofuran (THF) and the reaction mixture is stirred at the same temperature for a further one hour. Then, at from -78° C. to -60° C., 25.0 g of 2chloro-5-(chloromethyl)-pyridine in 40 ml of THF are added, and the mixture is stirred for a further 6 hours at that temperature and then for a further 6 hours at 0° C. 15 ml of methanol are added and the reaction mixture is then poured onto a mixture of ice/water and extracted with ethyl acetate, and the organic phase is separated off. The ethyl acetate phase is dried over magnesium sulfate and concentrated to dryness by evaporation in vacuo. The residue is purified on silica gel using ethyl acetate/hexane (7:1) as eluant. The title compound (compound 1.4) is obtained in the form of a colourless oil.
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